molecular formula C18H20FNO B11783811 6-(tert-Butyl)-3-(3-fluorophenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine

6-(tert-Butyl)-3-(3-fluorophenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine

Cat. No.: B11783811
M. Wt: 285.4 g/mol
InChI Key: CHRNLSMOPUHFFO-UHFFFAOYSA-N
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Description

6-(tert-Butyl)-3-(3-fluorophenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine is a synthetic organic compound that belongs to the class of oxazines Oxazines are heterocyclic compounds containing one oxygen and one nitrogen atom in a six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(tert-Butyl)-3-(3-fluorophenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine typically involves the following steps:

    Formation of the Oxazine Ring: This can be achieved through a cyclization reaction involving an appropriate precursor, such as an amino alcohol and an aldehyde or ketone.

    Introduction of Substituents: The tert-butyl and fluorophenyl groups can be introduced through various substitution reactions, often involving Grignard reagents or other organometallic compounds.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions.

    Purification: Techniques such as recrystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

6-(tert-Butyl)-3-(3-fluorophenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine can undergo various chemical reactions, including:

    Oxidation: Conversion to oxides or other oxygen-containing derivatives.

    Reduction: Reduction of functional groups to simpler forms.

    Substitution: Replacement of one substituent with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens, alkylating agents, or acylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may introduce new functional groups.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Possible applications in drug development and therapeutic research.

    Industry: Use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-(tert-Butyl)-3-(3-fluorophenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine would depend on its specific interactions with molecular targets. This may involve:

    Binding to Receptors: Interaction with specific receptors or enzymes.

    Pathway Modulation: Influence on biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 6-(tert-Butyl)-3-phenyl-3,4-dihydro-2H-benzo[b][1,4]oxazine
  • 6-(tert-Butyl)-3-(4-fluorophenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine

Uniqueness

The presence of the 3-fluorophenyl group in 6-(tert-Butyl)-3-(3-fluorophenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine may confer unique chemical properties, such as altered reactivity or biological activity, compared to similar compounds without the fluorine substituent.

Properties

Molecular Formula

C18H20FNO

Molecular Weight

285.4 g/mol

IUPAC Name

6-tert-butyl-3-(3-fluorophenyl)-3,4-dihydro-2H-1,4-benzoxazine

InChI

InChI=1S/C18H20FNO/c1-18(2,3)13-7-8-17-15(10-13)20-16(11-21-17)12-5-4-6-14(19)9-12/h4-10,16,20H,11H2,1-3H3

InChI Key

CHRNLSMOPUHFFO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC2=C(C=C1)OCC(N2)C3=CC(=CC=C3)F

Origin of Product

United States

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